2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound that features a pyrrolidine ring substituted with an aldehyde group and an amino-methylpyridine moiety
Preparation Methods
The synthesis of 2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. This can be done by introducing the aldehyde group and the amino-methylpyridine moiety through a series of reactions, including amination, cyclization, and oxidation . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the amino-methylpyridine moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A versatile scaffold used in the synthesis of bioactive molecules.
Pyrrolidine-2,5-dione: Known for its biological activity and functional properties.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-8-5-11(12)13-6-9(8)10-3-2-4-14(10)7-15/h5-7,10H,2-4H2,1H3,(H2,12,13) |
InChI Key |
QCXBTQGAHHGUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C=O)N |
Origin of Product |
United States |
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